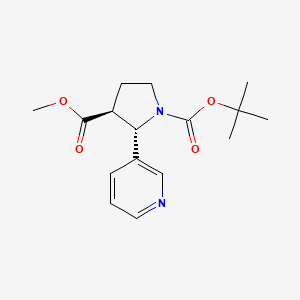

Trans-1-Tert-Butyl 3-Methyl 2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate

Beschreibung

The compound Trans-1-Tert-Butyl 3-Methyl 2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate is a pyrrolidine-based derivative featuring a pyridinyl substituent and dual carboxylate ester groups. These analogs share core pyrrolidine-pyrrolidine dicarboxylate scaffolds but differ in substituents, stereochemistry, and functional groups, which significantly influence their physicochemical and pharmacological properties .

Eigenschaften

Molekularformel |

C16H22N2O4 |

|---|---|

Molekulargewicht |

306.36 g/mol |

IUPAC-Name |

1-O-tert-butyl 3-O-methyl (2S,3S)-2-pyridin-3-ylpyrrolidine-1,3-dicarboxylate |

InChI |

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-9-7-12(14(19)21-4)13(18)11-6-5-8-17-10-11/h5-6,8,10,12-13H,7,9H2,1-4H3/t12-,13+/m0/s1 |

InChI-Schlüssel |

VYUMEEOXOUUJKK-QWHCGFSZSA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C2=CN=CC=C2)C(=O)OC |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCC(C1C2=CN=CC=C2)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trans-1-Tert-Butyl 3-Methyl 2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a substitution reaction, often using a halogenated pyridine derivative.

Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl groups using reagents like tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Trans-1-Tert-Butyl 3-Methyl 2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The pyridinyl group can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated pyridine derivatives in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Drug Development

Trans-1-Tert-Butyl 3-Methyl 2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating neurological disorders. Its structural features allow it to interact with specific biological targets, making it a candidate for further development.

Case Study: Neuroprotective Effects

Research has shown that derivatives of pyrrolidine compounds exhibit neuroprotective effects in models of neurodegenerative diseases. In vitro studies demonstrated that trans-1-Tert-Butyl 3-Methyl 2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate can inhibit neuronal apoptosis and promote cell survival under stress conditions, suggesting its potential use in neuroprotection .

Biological Studies

2. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes linked to various diseases. For instance, it has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease.

Data Table: Enzyme Inhibition Activity

| Compound Name | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Trans-1-Tert-Butyl 3-Methyl 2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate | Acetylcholinesterase | 12.5 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of trans-1-Tert-Butyl 3-Methyl 2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate is crucial for optimizing its pharmacological properties. Variations in substituents on the pyrrolidine ring can significantly affect its biological activity and selectivity towards target enzymes.

Table: SAR Analysis of Pyrrolidine Derivatives

| Substituent Position | Modification | Effect on Activity |

|---|---|---|

| C2 | Methyl Group | Increased AChE inhibition |

| C4 | Fluorine Atom | Enhanced lipophilicity |

Toxicological Studies

3. Safety Profile Evaluation

Toxicological assessments are essential for determining the safety profile of trans-1-Tert-Butyl 3-Methyl 2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate. Preliminary studies indicate a favorable safety profile with low toxicity levels in animal models.

Summary of Toxicological Findings

In a series of repeated-dose toxicity studies, the compound was administered to rodents over a specified period. Observations included:

- No significant adverse effects on body weight or organ function.

- Mild reversible changes in liver enzyme levels at high doses.

These findings support the compound's potential for further development in therapeutic applications while emphasizing the need for additional long-term studies .

Wirkmechanismus

The mechanism of action of Trans-1-Tert-Butyl 3-Methyl 2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate involves its interaction with specific molecular targets. The pyridinyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the ester groups may participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table summarizes key structural and commercial attributes of the target compound’s closest analogs:

Key Structural and Functional Differences:

HB613 (M.W. 354.83) substitutes with chloro and methyl groups, reducing polarity and favoring lipophilic interactions .

Stereochemical Considerations :

- All listed analogs are racemic mixtures (±)-trans isomers, whereas the target compound’s stereochemical purity (if specified as enantiomerically pure) could significantly impact biological activity.

Commercial Availability :

- All analogs are sold at identical price tiers (e.g., $400/1g), suggesting comparable synthetic complexity and demand .

Research Implications

- Pharmacological Potential: The fluoro and hydroxymethyl groups in HB524 may improve bioavailability, while the chloro group in HB613 could enhance CNS penetration.

- Synthetic Challenges : The tert-butyl and methyl ester groups in these analogs provide steric protection for the pyrrolidine core, a strategy likely shared with the target compound .

Biologische Aktivität

Trans-1-Tert-Butyl 3-Methyl 2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate is a compound of significant interest due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₆H₁₈N₂O₄

- Molecular Weight : 306.36 g/mol

The structural features include a pyrrolidine ring substituted with tert-butyl and pyridine moieties, contributing to its biological activity.

Biological Activity Overview

Trans-1-Tert-Butyl 3-Methyl 2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate exhibits several biological activities, including:

- Antiviral Activity : Research indicates that compounds with similar structures have shown antiviral properties against various viruses, including herpes simplex virus (HSV) and tobacco mosaic virus (TMV) .

- Antimicrobial Properties : Derivatives of pyrrolidine have been studied for their effectiveness against bacterial strains such as Mycobacterium tuberculosis. Some analogs demonstrated significant inhibitory effects with minimum inhibitory concentrations (MIC) in the low micromolar range .

- Anti-inflammatory Effects : Compounds related to this structure have been reported to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

The mechanisms through which Trans-1-Tert-Butyl 3-Methyl 2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral replication processes, possibly by inhibiting viral enzymes or altering host cell pathways .

- Disruption of Bacterial Cell Wall Synthesis : Antimicrobial activity may arise from the disruption of bacterial cell wall synthesis or function, leading to cell lysis .

- Modulation of Immune Response : Anti-inflammatory activities may be attributed to the modulation of immune responses through cytokine inhibition .

Case Studies and Research Findings

A review of literature highlights several studies focusing on the biological activity of pyrrolidine derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.